molecular formula C20H25NO5 B6461404 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid CAS No. 2549021-02-3

4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid

Cat. No.: B6461404
CAS No.: 2549021-02-3
M. Wt: 359.4 g/mol
InChI Key: GNHVKHLZRCSFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperidine derivative with a methoxymethyl group at the 4-position and a naphthalen-1-ylmethyl substituent at the 1-position, paired with oxalic acid as a counterion. Its molecular formula is C₂₆H₃₁N₃·C₂H₂O₄ (total molecular weight: 475.59 g/mol), featuring a high lipophilicity (logP = 5.039) and moderate aqueous solubility (logSw = -5.612) . The naphthalene moiety enhances aromatic interactions in biological systems, while the methoxymethyl group may influence steric and electronic properties.

Properties

IUPAC Name

4-(methoxymethyl)-1-(naphthalen-1-ylmethyl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C2H2O4/c1-20-14-15-9-11-19(12-10-15)13-17-7-4-6-16-5-2-3-8-18(16)17;3-1(4)2(5)6/h2-8,15H,9-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHVKHLZRCSFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) logP Key Structural Features Salt Form Reference
Target Compound C₂₆H₃₁N₃·C₂H₂O₄ 475.59 5.039 Naphthalen-1-ylmethyl, methoxymethyl, oxalic acid Oxalic acid
1-[(4-Nitrophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine C₁₇H₂₀N₄O₂·C₂H₂O₄ 402.40 1.512 Pyridinyl, nitro groups, piperazine core Oxalic acid
{4-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl}(naphthalen-1-yl)methanone C₂₄H₂₆N₂O₄·C₂H₂O₄ 496.52 N/A Naphthalene, dimethoxyphenyl, piperazine Oxalic acid
2-(1-Naphthylmethyl)piperidine oxalate C₁₆H₁₉N·C₂H₂O₄ 343.39 N/A Naphthalen-1-ylmethyl, no methoxymethyl Oxalic acid
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine C₁₄H₁₈ClN₃O 279.76 N/A Oxadiazole, methylphenyl, no naphthalene Hydrochloride
Key Observations:
  • Lipophilicity : The target compound’s logP (5.039) is significantly higher than analogs like the pyridinyl/nitro-substituted piperazine (logP = 1.512) , attributed to the naphthalene group and methoxymethyl substituent.
  • Molecular Weight : The target’s higher molecular weight (475.59 vs. 279.76–496.52) reflects the bulky naphthalene and methoxymethyl groups.
  • Salt Form : Oxalic acid is a common counterion in analogs, improving solubility and crystallinity .

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